N'~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide
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Overview
Description
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure featuring multiple bromine atoms and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE typically involves the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 5,7-dibromo-2-oxo-2,3-dihydro-1H-indole derivative. This can be achieved through the bromination of an appropriate indole precursor.
Condensation Reaction: The dibromoindole derivative is then subjected to a condensation reaction with butanedihydrazide under controlled conditions to form the final product. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the bromine atoms or the indole rings.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved often depend on the specific application, such as inhibiting cancer cell growth or acting as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-oxo-2,3-dihydro-1H-indole: A precursor in the synthesis of the target compound.
Butanedihydrazide: Another precursor used in the condensation reaction.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE is unique due to its dual indole structure and multiple bromine atoms, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BUTANEDIHYDRAZIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H12Br4N6O4 |
---|---|
Molecular Weight |
720.0 g/mol |
IUPAC Name |
N,N'-bis[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]butanediamide |
InChI |
InChI=1S/C20H12Br4N6O4/c21-7-3-9-15(11(23)5-7)25-19(33)17(9)29-27-13(31)1-2-14(32)28-30-18-10-4-8(22)6-12(24)16(10)26-20(18)34/h3-6,25-26,33-34H,1-2H2 |
InChI Key |
GVBMESXQCINFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)O)N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O)Br)Br |
Origin of Product |
United States |
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